5-Chloro-3-ethynylpyridin-2-amine

Description

Chemical Structure and Properties

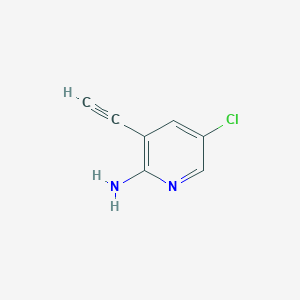

5-Chloro-3-ethynylpyridin-2-amine (CAS: 866318-88-9) is a pyridine derivative featuring a chlorine atom at position 5, an ethynyl (-C≡CH) group at position 3, and an amine (-NH2) group at position 2. Its molecular formula is C7H5ClN2, with a molecular weight of 152.58 g/mol and a purity of ≥95% . The ethynyl group introduces significant reactivity, making the compound valuable in click chemistry and as a synthetic intermediate in pharmaceuticals or agrochemicals.

The compound is commercially available for laboratory use, emphasizing its role in drug discovery and materials science .

Properties

IUPAC Name |

5-chloro-3-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJENWHNACWVDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649772 | |

| Record name | 5-Chloro-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866318-88-9 | |

| Record name | 5-Chloro-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethynylpyridin-2-amine typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chloro-3-[(trimethylsilyl)ethynyl]pyridine with potassium tert-butylate in ethanol at room temperature (20-30°C), followed by treatment with acetic acid in water . This method ensures the formation of the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethynylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Coupling Reactions: Products include various substituted pyridines with extended carbon chains or aromatic systems.

Scientific Research Applications

5-Chloro-3-ethynylpyridin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethynylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can facilitate interactions with active sites, while the amino group may form hydrogen bonds, enhancing binding affinity .

Comparison with Similar Compounds

Substitution Patterns and Key Differences

The table below compares 5-chloro-3-ethynylpyridin-2-amine with five structurally related pyridine derivatives:

Structural and Functional Insights

Reactivity: The ethynyl group in the target compound enables participation in Huisgen cycloaddition (click chemistry), distinguishing it from analogs with inert substituents like ethyl or trimethylsilyl . The iodo-substituted analog (5-chloro-3-iodopyridin-2-amine) is suited for Suzuki or Sonogashira cross-coupling due to iodine’s leaving-group capability .

Stability: The trimethylsilyl-protected ethynyl derivative offers stability during synthesis, avoiding unwanted polymerization of the terminal alkyne .

Biological Relevance: Fluorinated derivatives (e.g., 5-chloro-4-(2,2-difluoroethoxy)pyridin-3-amine) may enhance metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation . Nitro-substituted analogs (e.g., 2-amino-3-chloro-5-nitropyridine) are more reactive but pose safety concerns due to nitro group toxicity .

Crystallographic and Hydrogen-Bonding Behavior

- The target compound’s structure likely forms centrosymmetric cyclic dimers via intermolecular N–H⋯N hydrogen bonds, similar to 3-chloropyridin-2-amine .

Biological Activity

5-Chloro-3-ethynylpyridin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a chloro substituent and an ethynyl group on a pyridine ring. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 155.59 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. Preliminary studies suggest that this compound may inhibit bacterial growth through several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the chloro and ethynyl groups may enhance the compound's ability to bind to specific enzymes, inhibiting their function.

- Membrane Disruption : Some derivatives have shown the ability to disrupt bacterial membranes, leading to cell lysis.

A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) comparable to clinically used antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may exert cytotoxic effects on cancer cell lines through:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in tumor cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

In vitro studies revealed that certain derivatives exhibited submicromolar activity against various cancer cell lines, indicating promising potential for further development .

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways or signal transduction cascades, potentially inhibiting their activity.

- Receptor Modulation : It may bind to receptors that play critical roles in cellular signaling, altering their function and impacting cellular responses.

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, suggesting that its structural features facilitate strong interactions with these proteins .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.